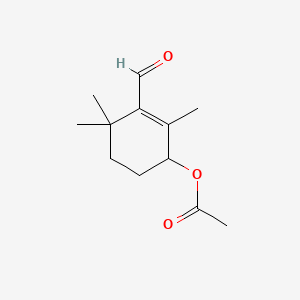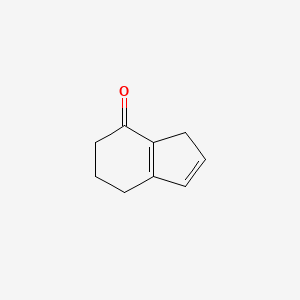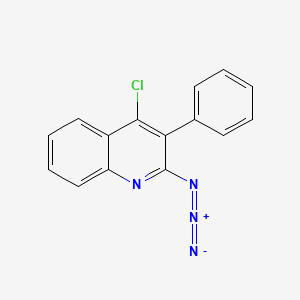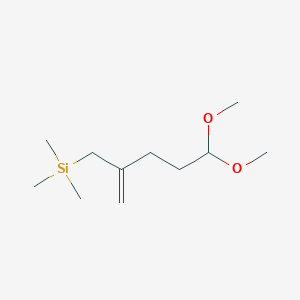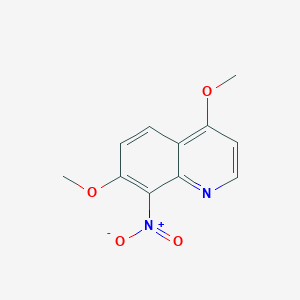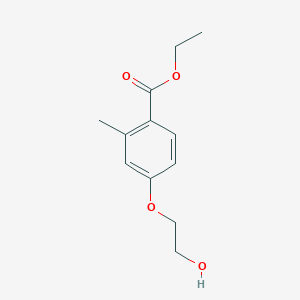
Cadmium;helium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium;helium is a unique compound that combines the properties of cadmium, a transition metal, and helium, a noble gas Cadmium is known for its applications in batteries, pigments, and coatings, while helium is renowned for its inertness and use in cryogenics and as a lifting gas
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;helium compounds typically involves high-pressure conditions due to the inert nature of helium. One method involves the use of disodium helide (Na₂He), which is stable at pressures above 113 gigapascals . The reaction conditions often require temperatures and pressures that facilitate the formation of stable compounds between cadmium and helium.
Industrial Production Methods
Industrial production of this compound compounds is still in the experimental stage. The process involves the use of advanced techniques such as high-pressure synthesis and cryogenic methods to stabilize the compound. The production methods are designed to ensure the purity and stability of the compound for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium;helium compounds undergo various types of chemical reactions, including:
Reduction: Cadmium can be reduced from its ionic form to its metallic form using reducing agents.
Substitution: Cadmium can form compounds with halogens, such as cadmium chloride (CdCl₂), cadmium bromide (CdBr₂), and cadmium iodide (CdI₂).
Common Reagents and Conditions
Common reagents used in reactions with cadmium include halogens (chlorine, bromine, iodine), acids (hydrochloric acid, sulfuric acid, nitric acid), and bases (ammonia, hydroxides). The conditions for these reactions typically involve elevated temperatures and controlled environments to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving cadmium include cadmium oxide (CdO), cadmium chloride (CdCl₂), cadmium bromide (CdBr₂), and cadmium iodide (CdI₂). These products have various applications in industry and research.
Aplicaciones Científicas De Investigación
Cadmium;helium compounds have several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cadmium;helium compounds involves several pathways:
Oxidative Stress: Cadmium induces oxidative stress by disrupting the balance between oxidants and antioxidants, leading to cellular damage.
Signal Transduction: Cadmium interferes with cellular signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Epigenetic Changes: Cadmium can cause DNA methylation and histone modifications, affecting gene expression and potentially leading to disease.
Comparación Con Compuestos Similares
Similar Compounds
Disodium Helide (Na₂He): A compound of helium and sodium, stable at high pressures.
Uniqueness
Cadmium;helium compounds are unique due to the combination of cadmium’s reactivity and helium’s inertness This combination results in compounds with distinct properties that are not observed in other cadmium or helium compounds
Propiedades
Número CAS |
108706-30-5 |
|---|---|
Fórmula molecular |
CdHe |
Peso molecular |
116.42 g/mol |
Nombre IUPAC |
cadmium;helium |
InChI |
InChI=1S/Cd.He |
Clave InChI |
UIZLQMLDSWKZGC-UHFFFAOYSA-N |
SMILES canónico |
[He].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


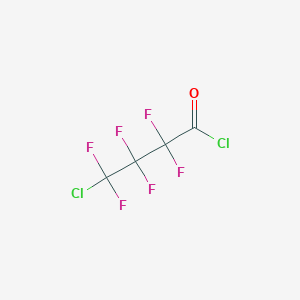
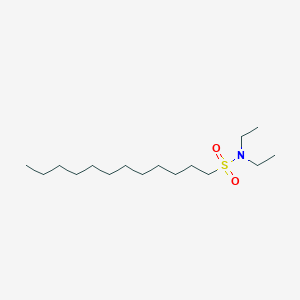
![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
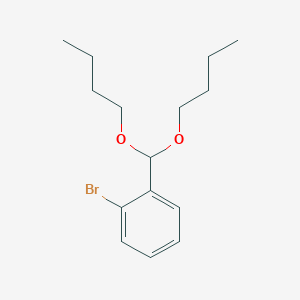
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
